molecular formula C6H5F2NO B6319505 4-(Difluoromethoxy)pyridine CAS No. 1210387-26-0

4-(Difluoromethoxy)pyridine

Cat. No.: B6319505
CAS No.: 1210387-26-0
M. Wt: 145.11 g/mol
InChI Key: RZCULSLCAXRCRD-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)pyridine” is a chemical compound. It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a paper discusses the synthesis of an impurity in crude roflumilast, a drug used for the treatment of COPD. The impurity was characterized as N-(3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide and was synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(Difluoromethoxy)pyridine derivatives are key intermediates in various chemical syntheses, such as the production of highly efficient herbicides like trifloxysulfuron. One study outlined the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, from nicotinamide, highlighting its importance in agricultural chemistry (Zuo Hang-dong, 2010).
  • The compound has been used in the development of new pyridine-containing polymers, like the fluorinated pyridine-bridged aromatic poly(ether-imide)s, which exhibit excellent thermal properties, mechanical strength, and optical transparency. This application demonstrates its potential in materials science and engineering (Xiaolong Wang et al., 2008).

Photoluminescent and Magnetic Properties

  • This compound derivatives have been incorporated in compounds with interesting photoluminescent and magnetic properties. For example, 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine radical cation salts, which contain poly(beta-diketonate) rare earth complexes, exhibit such properties. These materials could have implications in the fields of material science and electronics (F. Pointillart et al., 2009).

Applications in Organic Synthesis

  • The compound has been used in the synthesis of various heterocyclic compounds. For example, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of the 2,2-difluorobenzodioxole, highlights its versatility in creating novel compounds potentially useful in pharmaceutical research (M. P. Catalani et al., 2010).

Electrochemical Applications

  • The electrocatalytic properties of Fe(III)-meso-tetra(pyridyl)porphyrins, related to this compound, in the reduction of dioxygen in aqueous acidic solution, highlight their potential application in electrochemistry and catalysis (Benjamin D Matson et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions for “4-(Difluoromethoxy)pyridine” could involve its use in the synthesis of novel compounds for various applications. For instance, a paper discusses a rare four-step tandem reaction to prepare novel furo[3,4-c]pyridine-1,4-diones, which are difficult to synthesize by traditional methods .

Properties

IUPAC Name

4-(difluoromethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCULSLCAXRCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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